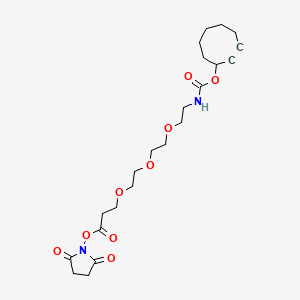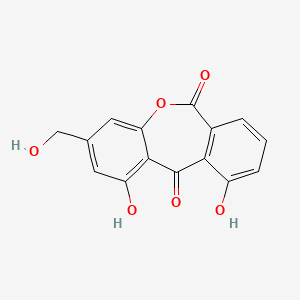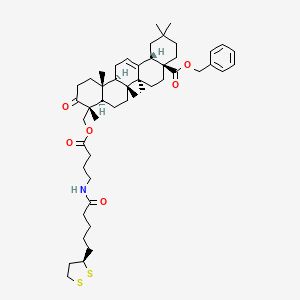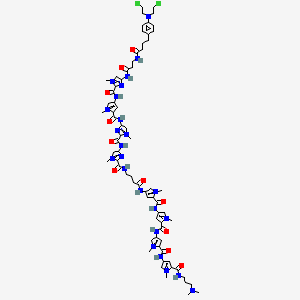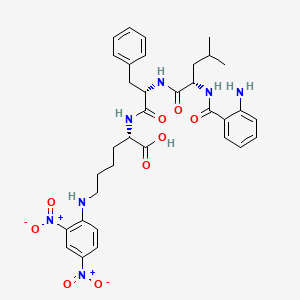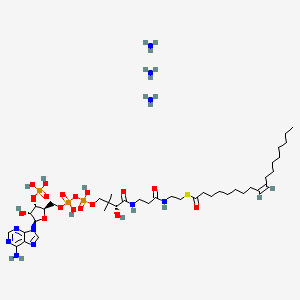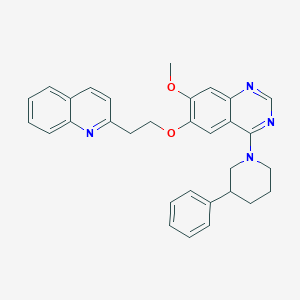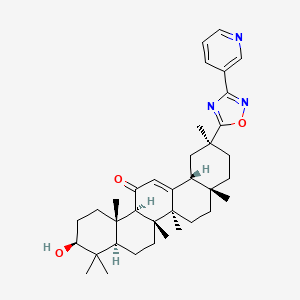
P-gp inhibitor 17
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-glycoprotein inhibitor 17 is a compound known for its ability to inhibit the activity of P-glycoprotein, a membrane protein that plays a crucial role in the efflux of various substances out of cells. This inhibition is particularly significant in the context of drug resistance, especially in cancer therapy, where P-glycoprotein can pump out chemotherapeutic agents, reducing their efficacy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-glycoprotein inhibitor 17 typically involves multiple steps, including the formation of key intermediates through various organic reactions. Common synthetic routes may include nucleophilic substitution, condensation, and cyclization reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of P-glycoprotein inhibitor 17 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing purification techniques such as crystallization and chromatography. The use of continuous flow reactors and automated systems can enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions
P-glycoprotein inhibitor 17 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in P-glycoprotein inhibitor 17. For instance, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity .
科学研究应用
P-glycoprotein inhibitor 17 has a wide range of scientific research applications:
作用机制
P-glycoprotein inhibitor 17 exerts its effects by binding to the P-glycoprotein transporter, thereby inhibiting its activity. This inhibition prevents the efflux of drugs and other substrates out of cells, increasing their intracellular concentrations. The molecular targets include the nucleotide-binding domains and transmembrane domains of P-glycoprotein. The pathways involved in this process include ATP hydrolysis and substrate translocation .
相似化合物的比较
Similar Compounds
Similar compounds to P-glycoprotein inhibitor 17 include other P-glycoprotein inhibitors such as verapamil, cyclosporine A, and tariquidar .
Uniqueness
P-glycoprotein inhibitor 17 is unique due to its specific binding affinity and inhibitory potency. Compared to other inhibitors, it may offer improved selectivity and reduced toxicity, making it a promising candidate for therapeutic applications .
属性
分子式 |
C36H49N3O3 |
|---|---|
分子量 |
571.8 g/mol |
IUPAC 名称 |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-hydroxy-2,4a,6a,6b,9,9,12a-heptamethyl-2-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picen-13-one |
InChI |
InChI=1S/C36H49N3O3/c1-31(2)26-10-13-36(7)28(34(26,5)12-11-27(31)41)25(40)19-23-24-20-33(4,15-14-32(24,3)16-17-35(23,36)6)30-38-29(39-42-30)22-9-8-18-37-21-22/h8-9,18-19,21,24,26-28,41H,10-17,20H2,1-7H3/t24-,26-,27-,28+,32+,33-,34-,35+,36+/m0/s1 |
InChI 键 |
QKLJZFXTTQOKAL-YEXYTOCPSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)(C)C6=NC(=NO6)C7=CN=CC=C7 |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C6=NC(=NO6)C7=CN=CC=C7)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



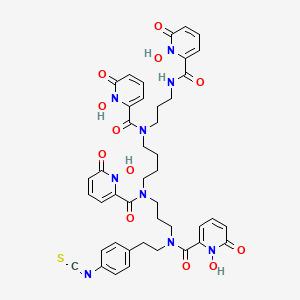
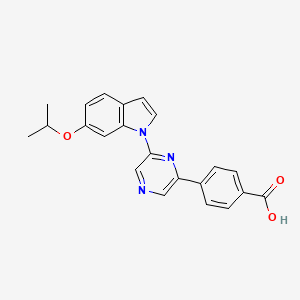
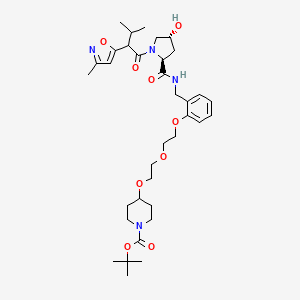
![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)

